molecular formula C23H17Cl2NO4 B12046731 Clefma CAS No. 1246964-32-8

Clefma

Cat. No.: B12046731
CAS No.: 1246964-32-8
M. Wt: 442.3 g/mol
InChI Key: ABOUDPJRQGWQNW-GGDLZHBGSA-N
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Description

Clefma, also known as 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, is a synthetic analog of curcumin. It has garnered significant attention due to its potent anti-inflammatory and anticancer properties. This compound has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clefma is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with piperidone derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Clefma undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Clefma has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its role in inducing apoptosis in cancer cells and its effects on cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

Clefma exerts its effects through multiple mechanisms, including:

    Induction of Apoptosis: this compound activates both intrinsic and extrinsic apoptotic pathways. .

    Molecular Targets and Pathways: this compound targets the extracellular signal-regulated kinases (ERK1/2) and p38 signaling pathways.

Comparison with Similar Compounds

Clefma is compared with other curcumin analogs, such as EF24 and 3,5-bis(benzylidene)-4-piperidones. These compounds share similar structural features but differ in their biological activities and mechanisms of action .

    EF24: Another curcumin analog with potent anticancer properties. It induces apoptosis through different signaling pathways compared to this compound.

    3,5-bis(benzylidene)-4-piperidones: These compounds have been studied for their anti-proliferative and anti-inflammatory properties.

Conclusion

This compound is a promising synthetic curcumin analog with significant potential in cancer therapy. Its ability to induce apoptosis through multiple pathways and its wide range of scientific research applications make it a valuable compound for further investigation.

Properties

CAS No.

1246964-32-8

Molecular Formula

C23H17Cl2NO4

Molecular Weight

442.3 g/mol

IUPAC Name

(Z)-4-[(3E,5E)-3,5-bis[(2-chlorophenyl)methylidene]-4-oxopiperidin-1-yl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C23H17Cl2NO4/c24-19-7-3-1-5-15(19)11-17-13-26(21(27)9-10-22(28)29)14-18(23(17)30)12-16-6-2-4-8-20(16)25/h1-12H,13-14H2,(H,28,29)/b10-9-,17-11+,18-12+

InChI Key

ABOUDPJRQGWQNW-GGDLZHBGSA-N

Isomeric SMILES

C\1N(C/C(=C\C2=CC=CC=C2Cl)/C(=O)/C1=C/C3=CC=CC=C3Cl)C(=O)/C=C\C(=O)O

Canonical SMILES

C1C(=CC2=CC=CC=C2Cl)C(=O)C(=CC3=CC=CC=C3Cl)CN1C(=O)C=CC(=O)O

Origin of Product

United States

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